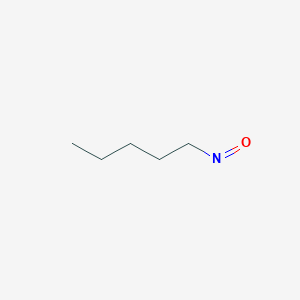
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H8Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,5-dichlorobenzoyl chloride and 2,4-dihydroxybenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Procedure: The 2,5-dichlorobenzoyl chloride is added dropwise to a solution of 2,4-dihydroxybenzene and AlCl3 in dichloromethane. The mixture is stirred at low temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Utilizing industrial-scale purification techniques, such as distillation and crystallization, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dihydroxyphenyl)(2,5-dichlorophenyl)methanone
- (2,4-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone
- (2,5-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone
Uniqueness
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
835879-75-9 |
|---|---|
Formule moléculaire |
C13H8Cl2O3 |
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O3/c14-7-1-4-11(15)10(5-7)13(18)9-3-2-8(16)6-12(9)17/h1-6,16-17H |
Clé InChI |
BKDFZBMZMFIKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)



![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)


